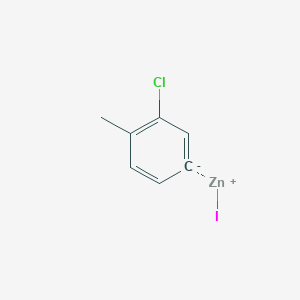
3-Chloro-4-methylphenylzinc iodide 0.5&
Overview
Description
3-Chloro-4-methylphenylzinc iodide is an organozinc compound. It has a linear formula of ClC6H3(CH3)ZnI and a molecular weight of 317.87 . This compound is typically available as a 0.5M solution in tetrahydrofuran (THF) .
Molecular Structure Analysis
The molecular structure of 3-Chloro-4-methylphenylzinc iodide is represented by the formula ClC6H3(CH3)ZnI . This indicates that the compound consists of a phenyl ring (C6H3) with a chlorine (Cl) and a methyl (CH3) group attached. This phenyl ring is further connected to a zinc iodide (ZnI) unit .Physical And Chemical Properties Analysis
3-Chloro-4-methylphenylzinc iodide is a 0.5M solution in THF. It has a density of 1.026 g/mL at 25 °C . The solution may contain 1-3% inorganic chloride as an impurity .Scientific Research Applications
Conclusion
3-Chloro-4-methylphenylzinc iodide, with its diverse applications, plays a pivotal role in modern synthetic chemistry. Researchers continue to explore its potential in developing novel molecules and functional materials . If you have any further questions or need additional information, feel free to ask!
Safety and Hazards
This compound is classified as acutely toxic (oral), carcinogenic, an eye irritant, flammable, and may cause respiratory irritation . It has hazard statements H225, H302, H319, H335, and H351 . Precautionary measures include avoiding heat/sparks/open flames/hot surfaces, wearing protective gloves/eye protection/face protection, and ensuring good ventilation .
Mechanism of Action
Target of Action
3-Chloro-4-methylphenylzinc iodide is a type of organozinc reagent . The primary targets of organozinc reagents are typically electrophilic carbon atoms in organic molecules. They are often used in organic synthesis for the formation of carbon-carbon bonds.
Action Environment
The action of 3-Chloro-4-methylphenylzinc iodide can be influenced by various environmental factors. For example, the reaction typically needs to be carried out in an inert atmosphere to prevent oxidation of the zinc atom. The temperature and solvent can also significantly affect the reaction rate and yield .
properties
IUPAC Name |
1-chloro-2-methylbenzene-5-ide;iodozinc(1+) | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl.HI.Zn/c1-6-4-2-3-5-7(6)8;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXRYTXHYIZUPR-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=[C-]C=C1)Cl.[Zn+]I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClIZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2S)-2-ethoxy-3-[4-[(E)-5-phenylpent-2-en-4-ynoxy]phenyl]propanoic Acid](/img/structure/B3262116.png)
![3-hydroxy-1,3-bis(4-methoxyphenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B3262127.png)
![2-tert-Butyl-6-[(pentafluoroanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B3262141.png)
![N-[1-(2-aminonaphthalen-1-yl)naphthalen-2-yl]acetamide](/img/structure/B3262147.png)

![[2,3,5,6-Tetrafluoro-4-(methoxymethyl)phenyl]methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B3262167.png)

![7-Hydroxy-6-(4-methoxybenzyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B3262174.png)

![6-Nitrobenzo[A]pyrene-D11](/img/structure/B3262177.png)

